![molecular formula C22H28N6O3S B2880920 1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-06-0](/img/structure/B2880920.png)
1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains both a triazole and a quinazoline moiety . Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Quinazolines, on the other hand, are nitrogen-containing heterocycles that have been associated with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The triazole moiety contains a five-membered ring with two carbon and three nitrogen atoms . The quinazoline moiety is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
Research on related compounds, such as triazoloquinazolines and their derivatives, focuses on the development of novel synthetic pathways. For instance, Chernyshev et al. (2014) explored the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines, revealing methods for acylation and intramolecular alkylation to form new heterocyclic compounds (Chernyshev et al., 2014). This research highlights the chemical flexibility and complexity of triazoloquinazoline derivatives, providing a foundation for further investigations into their applications.
Biological Activities
The antimicrobial and antitumor activities of triazoloquinazoline derivatives have been a significant focus. Nasr et al. (2003) synthesized imidazo[2',1':5,1]‐1,2,4‐triazolo[4,3‐c]quinazolines with notable antibacterial activities, especially against Gram-positive bacteria, indicating potential for pharmaceutical development (Nasr et al., 2003). Additionally, Ahmed et al. (2014) explored anti-tumor cytotoxic activity in vitro with various human cancer cell lines, suggesting a promising avenue for cancer treatment research (Ahmed et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . They are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It is known that triazole compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
It is known that the presence of a piperazine subunit or its isosteres can enhance the antimicrobial activity of the fused triazoles ring systems . This suggests that the compound may have good bioavailability.
Result of Action
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Action Environment
It is known that the synthesis and biological activities of similar compounds can be influenced by various factors, including the presence of different pharmacophores in one structure .
Future Directions
Given the wide range of biological activities associated with triazoles and quinazolines, there is significant interest in developing new compounds based on these moieties for potential therapeutic applications . Future research could involve the synthesis and testing of similar compounds to explore their potential as novel drugs.
properties
IUPAC Name |
1-(2-amino-2-oxoethyl)sulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-13(2)9-10-27-20(31)16-8-7-14(19(30)24-15-5-3-4-6-15)11-17(16)28-21(27)25-26-22(28)32-12-18(23)29/h7-8,11,13,15H,3-6,9-10,12H2,1-2H3,(H2,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYANDIIHIITDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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